4-Chloro-5-methyl-2-(3-methyl-piperazin-1-yl)-pyrimidine hydrochloride
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Overview
Description
4-Chloro-5-methyl-2-(3-methyl-piperazin-1-yl)-pyrimidine hydrochloride is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-methyl-2-(3-methyl-piperazin-1-yl)-pyrimidine hydrochloride typically involves the reaction of 4-chloro-5-methyl-2-pyrimidinamine with 3-methylpiperazine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: It may participate in oxidation-reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Like potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions might yield various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential pharmaceutical agent or as a building block for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-5-methyl-2-(3-methyl-piperazin-1-yl)-pyrimidine hydrochloride would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-5-methyl-2-(piperazin-1-yl)-pyrimidine: Lacks the methyl group on the piperazine ring.
4-Chloro-5-methyl-2-(2-methyl-piperazin-1-yl)-pyrimidine: Has a different substitution pattern on the piperazine ring.
Uniqueness
4-Chloro-5-methyl-2-(3-methyl-piperazin-1-yl)-pyrimidine hydrochloride is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
4-Chloro-5-methyl-2-(3-methyl-piperazin-1-yl)-pyrimidine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and implications in drug discovery, particularly focusing on its pharmacological properties and therapeutic applications.
The molecular formula of this compound is C10H16Cl2N with a molecular weight of 263.17 g/mol. Its structure features a pyrimidine ring substituted with a chloro and methyl group, as well as a piperazine moiety, which is often associated with enhanced bioactivity.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate pyrimidine derivatives with piperazine under controlled conditions. The synthetic route can be optimized to improve yield and purity, which is crucial for subsequent biological testing.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects. For instance, in vitro assays showed that the compound exhibits IC50 values in the low micromolar range against human leukemia and breast cancer cell lines, indicating its potential as an anticancer agent .
The mechanism by which this compound exerts its biological effects appears to be multifaceted:
- Inhibition of Cell Proliferation : Flow cytometry assays revealed that the compound induces apoptosis in cancer cells, leading to cell cycle arrest at the G1 phase .
- Molecular Interactions : Molecular docking studies suggest that the compound interacts effectively with key proteins involved in cancer cell survival and proliferation, similar to other known anticancer agents .
Pharmacological Profile
The pharmacological profile of this compound suggests it may function as a kinase inhibitor. Preliminary studies indicate that it could inhibit certain kinases involved in tumor growth and metastasis, making it a candidate for further development in targeted cancer therapies .
Case Studies
Several case studies have documented the effects of this compound:
- Leukemia Cell Lines : In one study, treatment with the compound led to a significant reduction in cell viability in both acute lymphoblastic leukemia (CEM) and acute monocytic leukemia (U937) cell lines, with apoptosis confirmed through caspase activation assays .
- Breast Cancer Models : Another investigation into MCF-7 and MDA-MB-231 breast cancer cells showed that the compound not only inhibited proliferation but also altered expression levels of apoptotic markers such as p53 and caspase-3, indicating a robust mechanism of action against these cancers .
Data Summary
The following table summarizes key findings regarding the biological activity of this compound:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
CEM (Leukemia) | 0.48 | Induction of apoptosis |
U937 (Leukemia) | 0.78 | Cell cycle arrest |
MCF-7 (Breast Cancer) | 0.19 | Activation of apoptotic pathways |
MDA-MB-231 (Breast) | 5.13 | Inhibition of proliferation |
Properties
IUPAC Name |
4-chloro-5-methyl-2-(3-methylpiperazin-1-yl)pyrimidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN4.ClH/c1-7-5-13-10(14-9(7)11)15-4-3-12-8(2)6-15;/h5,8,12H,3-4,6H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJOIQSFWACJEQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=NC=C(C(=N2)Cl)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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